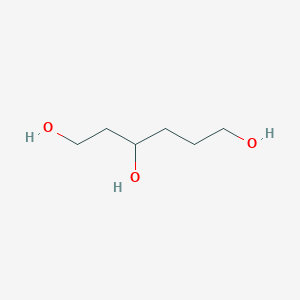
1,3,6-Hexanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Hexanetriol is a useful research compound. Its molecular formula is C6H14O3 and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Production Methods
1,2,6-Hexanetriol can be synthesized through various methods:
- From Hydroxymethylfurfural (HMF) : Recent advancements have highlighted the conversion of HMF to 1,2,6-hexanetriol via catalytic hydrogenation. This process is notable for its potential use of renewable raw materials .
- From Acrolein Dimer : Traditional methods involve the acid hydrolysis of acrolein dimer followed by hydrogenation in the presence of catalysts like Raney nickel .
Scientific Research Applications
1,2,6-Hexanetriol has been utilized in several scientific research areas:
Biochemical Studies
- Phase Separation : It serves as a control in studies investigating liquid-liquid phase separation (LLPS) in cellular systems. However, caution is advised as it can impair enzyme activities at concentrations typically used for dissolving LLPS assemblies .
Polymer Science
- Plasticizers : Esters derived from 1,2,6-hexanetriol are employed as plasticizers in polymer formulations. They enhance flexibility and improve low-temperature performance of resins .
Cosmetic and Pharmaceutical Formulations
- Humectant and Viscosity Modifier : Due to its low toxicity and compatibility with active ingredients, it is widely used in cosmetic products to enhance moisture retention and viscosity .
Commercial Applications
1,2,6-Hexanetriol finds extensive use in various industries:
| Application Area | Specific Uses |
|---|---|
| Cosmetics | Viscosity enhancer and humectant |
| Pharmaceuticals | Solvent for active ingredients |
| Agriculture | Adjuvant in crop protection formulations |
| Paints & Inks | Stabilizes pigment dispersion |
| Plastics | Plasticizer for polyvinyl chloride and other polymers |
| Hydraulic Fluids | Component in hydraulic fluids and corrosion inhibitors |
Case Study 1: Use in Polymer Formulations
A study demonstrated that esters of 1,2,6-hexanetriol significantly improved the flexibility of polyvinyl chloride (PVC) at low temperatures compared to traditional plasticizers. The lower viscosity of the resulting formulations allowed for easier processing during manufacturing.
Case Study 2: Agricultural Adjuvants
Research indicated that incorporating 1,2,6-hexanetriol into pesticide formulations enhanced the efficacy of active ingredients by improving their solubility and stability in aqueous solutions. This led to better crop protection outcomes.
Propriétés
Numéro CAS |
18990-98-2 |
|---|---|
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
hexane-1,3,6-triol |
InChI |
InChI=1S/C6H14O3/c7-4-1-2-6(9)3-5-8/h6-9H,1-5H2 |
Clé InChI |
AAYGSSGHJGVNSK-UHFFFAOYSA-N |
SMILES |
C(CC(CCO)O)CO |
SMILES canonique |
C(CC(CCO)O)CO |
Key on ui other cas no. |
18990-98-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















